

A Technical Guide to the Polarity and Dipole Moment of Nitrogen Tribromide

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Compound of Interest

Compound Name: Nitrogen tribromide

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This document provides a comprehensive technical analysis of the polarity and dipole moment of **Nitrogen Tribromide** (NBr_3), a molecule of interest in various chemical research contexts. Understanding the electronic properties of NBr_3 is crucial for predicting its reactivity, intermolecular interactions, and potential applications. This guide synthesizes structural data, theoretical principles, and methodologies for its characterization.

Molecular Structure and Geometry

The polarity of **Nitrogen Tribromide** is fundamentally dictated by its three-dimensional structure. The central nitrogen atom is bonded to three bromine atoms and possesses one lone pair of electrons.

- Lewis Structure and VSEPR Theory:** The Lewis structure for NBr_3 shows a central nitrogen atom with single bonds to three bromine atoms and one lone pair of electrons, resulting in a total of 26 valence electrons.^[1] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the generic formula is AX_3E_1 , where 'A' is the central atom, 'X' represents the bonded atoms, and 'E' denotes a lone pair.^[2]
- Electron and Molecular Geometry:** The four electron domains (three bonding pairs and one lone pair) arrange themselves in a tetrahedral electron geometry to minimize repulsion.^{[3][4]} However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal.^{[2][4]} This pyramidal shape is crucial to its polarity.

- Hybridization: The steric number of the central nitrogen atom is 4 (three bonded atoms + one lone pair), which corresponds to sp^3 hybridization.[2]
- Bond Angles: In an ideal tetrahedral geometry, the bond angles would be 109.5° . Due to the increased repulsion from the lone pair, the Br-N-Br bond angles are compressed to be less than 109.5° . [2][3] Reported values vary, with approximations around 107° to 107.3° . [5][6]

Electronegativity and Bond Polarity

The polarity of the individual Nitrogen-Bromine (N-Br) bonds contributes to the overall molecular dipole moment. This is determined by the difference in electronegativity between the two atoms.

- Electronegativity Values: Nitrogen has an electronegativity of approximately 3.04 on the Pauling scale, while bromine's electronegativity is about 2.96. [2][7][8]
- N-Br Bond Polarity: The electronegativity difference (ΔEN) is minimal, at approximately 0.08. [2] This small difference suggests that the individual N-Br covalent bonds are only slightly polar, with some sources even classifying them as non-polar. [7][9] A small partial positive charge resides on the bromine atoms and a small partial negative charge on the nitrogen atom.

Molecular Polarity and Dipole Moment

Despite the very low polarity of the individual N-Br bonds, the NBr_3 molecule as a whole is considered polar. [2]

The key factor is the molecule's asymmetrical trigonal pyramidal shape. [2] The individual bond dipoles, though small, are vectors that do not cancel each other out in this geometry.

Furthermore, the lone pair of electrons on the nitrogen atom creates a significant region of negative charge, contributing substantially to an overall uneven distribution of charge across the molecule. [2][9] This charge asymmetry results in a net molecular dipole moment (μ), making NBr_3 a polar molecule. [9] While it is established that this dipole moment is non-zero, a precise, experimentally verified value is not readily available in common chemical databases.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the polarity and structure of **Nitrogen Tribromide**.

Parameter	Value	Reference(s)
Molecular Formula	NBr ₃	N/A
Molecular Geometry	Trigonal Pyramidal	[2][4]
Electron Geometry	Tetrahedral	[2][3]
Hybridization	sp ³	[2]
Br-N-Br Bond Angle	< 109.5° (approx. 107°)	[3][5]
Electronegativity of N	3.04	[2][7]
Electronegativity of Br	2.96	[2][7]
ΔEN (N-Br)	0.08	[2]
Molecular Polarity	Polar	[2]
Dipole Moment (μ)	Small, non-zero	[2]

Experimental and Theoretical Protocols

Determining the precise dipole moment of NBr₃ requires specialized experimental techniques or high-level computational modeling.

Experimental Protocol: Stark Effect Microwave Spectroscopy

One of the most accurate methods for determining the dipole moment of a gas-phase molecule is through the Stark effect observed in its rotational spectrum.

Objective: To measure the splitting of rotational energy levels of NBr₃ in the presence of a static external electric field to determine its permanent electric dipole moment.

Methodology:

- **Sample Preparation:** A gaseous sample of NBr_3 is introduced into a high-vacuum sample cell at low pressure to ensure molecules are isolated and rotational motion is quantized.
- **Microwave Irradiation:** The sample is irradiated with microwave radiation of varying frequencies. The frequencies that are absorbed correspond to transitions between rotational energy levels.
- **Application of Electric Field:** The sample cell is equipped with two parallel plates to which a precise, high-voltage static electric field (E) can be applied.
- **Stark Effect Measurement:** In the presence of the electric field, the rotational spectral lines will shift and split. This phenomenon, known as the Stark effect, is due to the interaction of the molecular dipole moment with the external field.^[3] The magnitude of this splitting is a function of the dipole moment (μ), the rotational quantum numbers of the states involved, and the strength of the electric field.
- **Data Analysis:** The frequency shifts ($\Delta\nu$) of the spectral lines are measured as a function of the applied voltage. For a given rotational transition, the dipole moment can be calculated from these shifts. The analysis often involves fitting the observed spectral shifts to the complete Hamiltonian for the system.^[3]

Theoretical Protocol: Ab Initio Quantum Chemistry Calculation

Computational chemistry provides a powerful tool for predicting the dipole moment of molecules like NBr_3 .

Objective: To calculate the ground-state geometry and electric dipole moment of NBr_3 using Density Functional Theory (DFT).

Methodology:

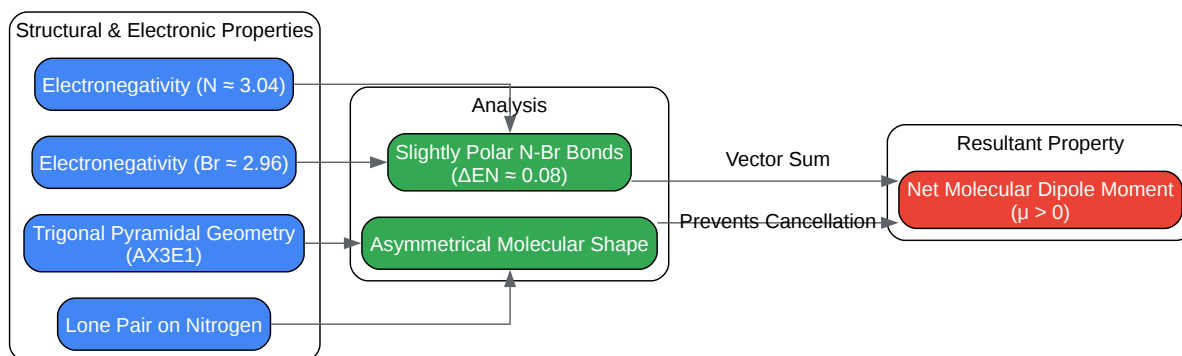
- **Model Building:** An initial 3D structure of the NBr_3 molecule is constructed based on known VSEPR principles (trigonal pyramidal).
- **Selection of Theory and Basis Set:** A suitable level of theory and basis set are chosen. A common and effective combination is the B3LYP functional with a large basis set that

includes polarization and diffuse functions, such as aug-cc-pVTZ, to accurately describe the electron distribution.

- **Geometry Optimization:** The initial structure is optimized to find the lowest energy conformation. This step calculates the equilibrium bond lengths and bond angles that minimize the total electronic energy of the molecule.
- **Frequency Calculation:** A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
- **Property Calculation:** Once the optimized geometry is confirmed, a single-point energy calculation is performed to determine various electronic properties, including the total electric dipole moment. The software calculates the x, y, and z components of the dipole moment vector, from which the total magnitude is derived. The output provides a theoretical value for the dipole moment in units of Debye.

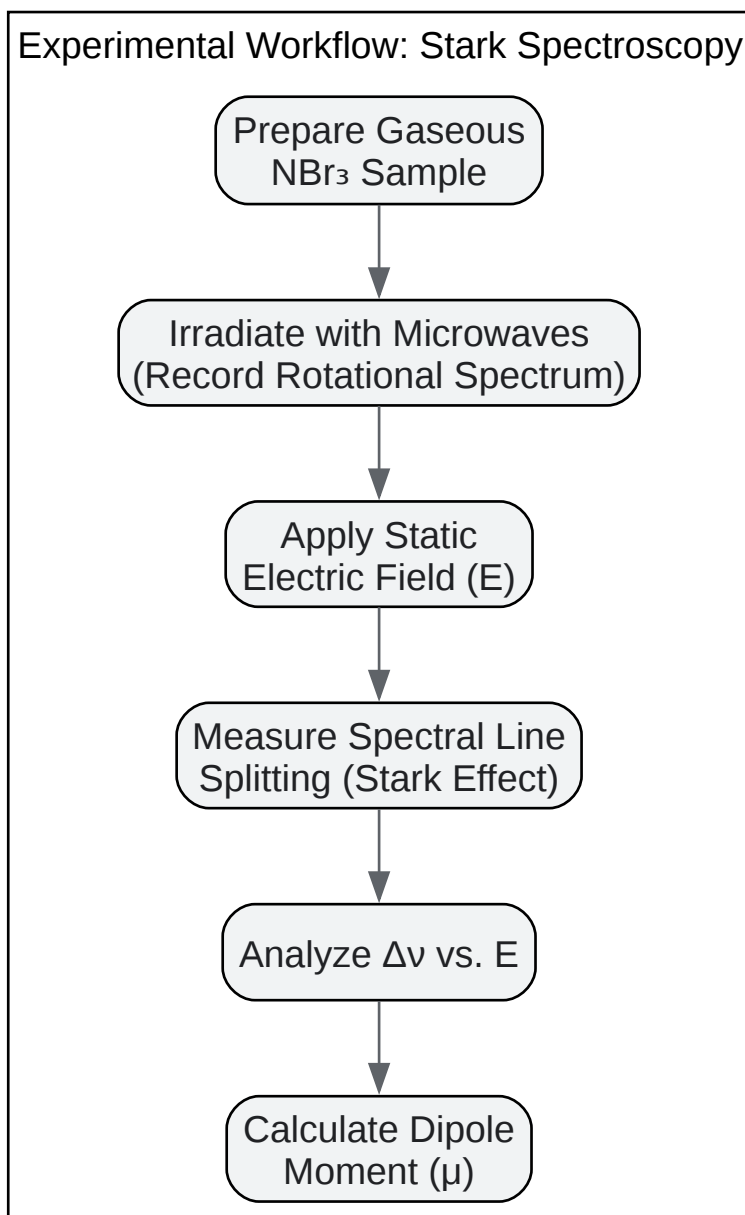
Visualizations

The following diagrams illustrate the key concepts discussed in this guide.



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Caption: Logical flow from atomic properties to the net molecular dipole of NBr_3 .



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Caption: Workflow for the experimental determination of dipole moment via Stark spectroscopy.

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